sodium;1-(carboxymethyl)tetrazole-5-thiolate
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Overview
Description
Sodium;1-(carboxymethyl)tetrazole-5-thiolate is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a carboxymethyl group and a thiolate group attached to the tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-(carboxymethyl)tetrazole-5-thiolate typically involves the reaction of primary amines with orthocarboxylic acid esters and sodium azide. This reaction is catalyzed by various agents such as metallic triflates or imidazolium ionic liquids . Another common method involves the 1,3-dipolar cycloaddition of nitriles using sodium azide in the presence of catalysts like aluminum chloride, boron trifluoride etherate, or zinc oxide . These reactions are often carried out under mild conditions, making them efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods or heterogeneous catalysts. Microwave-assisted synthesis allows for rapid and efficient conversion of nitriles to tetrazoles in solvents like dimethylformamide . Heterogeneous catalysts, such as nickel oxide nanoparticles, are also employed to facilitate the reaction, offering advantages like easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Sodium;1-(carboxymethyl)tetrazole-5-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolate group to a thiol or further to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions, ensuring high yields and minimal by-products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Sodium;1-(carboxymethyl)tetrazole-5-thiolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;1-(carboxymethyl)tetrazole-5-thiolate involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . The thiolate group can form strong bonds with metal ions, making the compound an effective ligand in coordination chemistry . Additionally, the compound’s high nitrogen content contributes to its stability and reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: The parent compound of tetrazole derivatives, known for its stability and high nitrogen content.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring, offering diverse chemical and biological properties.
Tetrazole-5-carboxylate: A derivative with a carboxylate group at the 5-position, used in coordination chemistry and as a bioisostere.
Uniqueness
Sodium;1-(carboxymethyl)tetrazole-5-thiolate is unique due to the presence of both a carboxymethyl group and a thiolate group on the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
sodium;1-(carboxymethyl)tetrazole-5-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBCGYUKKDAHP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N1C(=NN=N1)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N4NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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